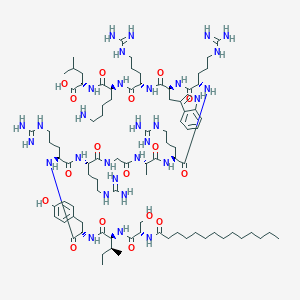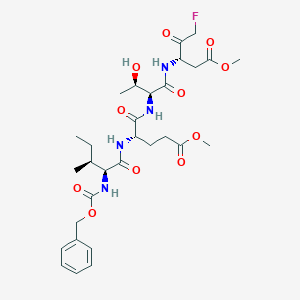
z-Pseudosubstrate inhibitory peptide
Overview
Description
The z-Pseudosubstrate inhibitory peptide, also known as ZIP, is a cell-permeable inhibitor of the atypical protein kinase C isozyme PKMζ . It selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro .
Physical And Chemical Properties Analysis
ZIP is a cell-permeable peptide with a molecular weight of 1928.4 . It is soluble to 1 mg/ml in water .Scientific Research Applications
Memory and Learning
Research has demonstrated that zeta-pseudosubstrate inhibitory peptide (ZIP) plays a significant role in memory and learning. Studies have shown that the application of ZIP can influence memory retention depending on the timing of its administration. For instance, ZIP infused into the amygdala did not impair memory when tested 10 to 15 days after infusion but did cause impairment when testing occurred a few hours to a few days post-infusion, highlighting its temporal effects on memory processes (Parsons & Davis, 2011).
Cellular and Molecular Biology
In the field of cellular and molecular biology, z-Pseudosubstrate inhibitory peptides have been used to study various cellular functions. For example, peptides based on the pseudosubstrate sequence of protein kinase C isoenzymes have been shown to influence endothelial cell proliferation, migration, and differentiation, thus offering insights into angiogenesis and related biological processes (Harrington et al., 2000).
Addiction and Drug Sensitization
ZIP has been found to play a crucial role in addiction-related memory. Inhibition of specific PKC isoforms with ZIP disrupted associative memory related to cocaine addiction, suggesting its potential in understanding and possibly treating addiction (Howell et al., 2014).
Mechanism of Action
Target of Action
The primary target of the Z-Pseudosubstrate Inhibitory Peptide, also known as Zeta Inhibitory Peptide (ZIP), is the Protein Kinase M ζ (PKMζ) . PKMζ is a constitutively active, atypical Protein Kinase C (PKC) isozyme involved in Long-Term Potentiation (LTP) maintenance . LTP is a long-lasting enhancement in signal transmission between two neurons that results from their synchronous activation and is widely considered one of the major cellular mechanisms that underlies learning and memory.
Mode of Action
ZIP is a novel, cell-permeable inhibitor of PKMζ . It selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro . The peptide is thought to exert its cellular action primarily by inhibiting PKC catalytic activity . The zip-sensitive catalytic core of pkc is known to participate in the enzyme’s subcellular targeting, suggesting an additional mode of zip action .
Biochemical Pathways
ZIP’s action on PKMζ affects the biochemical pathways involved in synaptic potentiation and memory formation . By inhibiting PKMζ, ZIP disrupts the maintenance of LTP, a process that is crucial for memory storage . This disruption affects the downstream effects of LTP, including the strengthening of synaptic connections and the encoding of specific memories in a network .
Pharmacokinetics
It is known that zip is cell-permeable , which suggests that it can readily cross cell membranes to reach its target, PKMζ
Result of Action
ZIP’s inhibition of PKMζ has significant effects at the molecular and cellular levels. It reverses late-phase LTP and produces a persistent loss of 1-day-old spatial memory following central administration in vivo . This suggests that ZIP can effectively erase certain types of memories by disrupting the LTP process .
Future Directions
ZIP has been used in research to understand the biological underpinning of anxiety in Autism Spectrum Disorders (ASD). Infusion of ZIP into the basolateral amygdala (BLA) significantly reduced anxiety levels in a valproic acid (VPA) model of autism . Furthermore, viral overexpression of PKMζ in the BLA led to elevated anxiety level in Wild Type (WT) mice, with concomitant higher intrinsic excitability of BLA excitatory neurons . This suggests that ZIP and its interactions with PKMζ could be a potential area of study for understanding and treating anxiety symptoms in autism patients.
Biochemical Analysis
Biochemical Properties
Zeta Inhibitory Peptide selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro . It interacts with the atypical protein kinase Mζ (PKMζ), a constitutively active, atypical PKC isozyme involved in LTP maintenance .
Cellular Effects
Zeta Inhibitory Peptide has been shown to reverse late-phase LTP (IC 50 = 1 - 2.5 μM) and produces persistent loss of 1-day-old spatial memory following central administration in vivo . It also induces redistribution of the AMPA receptor GluA1 in HEK293 cells and primary cortical neurons, and decreases AMPA receptor-mediated currents in the nucleus accumbens .
Molecular Mechanism
Zeta Inhibitory Peptide exerts its effects at the molecular level by inhibiting PKMζ, a protein kinase involved in the maintenance of LTP .
Temporal Effects in Laboratory Settings
The effects of Zeta Inhibitory Peptide have been studied over time in laboratory settings. It has been found to induce a dose-dependent increase in spontaneous activity of neurons in dissociated cultures of rat hippocampus .
Dosage Effects in Animal Models
The effects of Zeta Inhibitory Peptide vary with different dosages in animal models. It has been shown to attenuate the expression of cocaine-conditioned reward when introduced into the nucleus accumbens .
Metabolic Pathways
Zeta Inhibitory Peptide is involved in the metabolic pathways of protein kinase Mζ (PKMζ), a constitutively active, atypical PKC isozyme .
properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKARHQCXWSUMV-HOHDCHNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H154N30O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1928.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the traditional view of how ZIP interacts with its target and what are the downstream effects?
A1: The traditional view posits that ZIP acts as a pseudosubstrate inhibitor, specifically targeting the substrate-binding cavity of PKMζ. This binding supposedly inhibits PKMζ activity, which is believed to be crucial for maintaining LTP and long-term memory. Consequently, ZIP application has been reported to reverse established LTP [, ] and disrupt various forms of long-term memory [, , , , , , , , , , , , ].
Q2: Recent studies challenge this traditional view. What alternative mechanisms of action have been proposed for ZIP?
A2: Several studies suggest that ZIP's effects might not be solely attributed to PKMζ inhibition:
- Lack of Effect in PKMζ Knockout Mice: Studies using PKMζ knockout mice demonstrate normal learning and memory despite ZIP application, suggesting the peptide affects other targets [, , , ].
- Cellular Toxicity: ZIP, even at relatively low concentrations, displays excitotoxic effects on cultured neurons, including increased spontaneous activity, elevated intracellular calcium levels, and ultimately, cell death []. This toxicity questions the validity of attributing behavioral effects solely to PKMζ inhibition.
- Neural Silencing: ZIP significantly reduces spontaneous hippocampal local field potentials, similar to the effects of the local anesthetic lidocaine, suggesting a potential nonspecific neural silencing effect rather than targeted PKMζ inhibition [].
- Disruption of Protein-Protein Interactions: ZIP disrupts the interaction between AMPA receptor subunits and the protein scaffold p62 [, ]. Since p62 is involved in AMPA receptor trafficking, crucial for synaptic plasticity, this disruption could contribute to ZIP's effects on LTP and memory.
- Cationic Charge-Dependent AMPAR Removal: Research indicates that ZIP's cationic charge, rather than specific PKMζ binding, might be responsible for removing surface AMPA receptors via endocytosis. This removal provides a mechanism for erasing memories without directly inhibiting PKMζ [].
Q3: What is the molecular formula and weight of ZIP?
A3: Myristoylated ZIP has the molecular formula C88H153N27O17 and a molecular weight of 1848.3 g/mol.
Q4: Is there any spectroscopic data available for ZIP?
A4: While the provided research papers don't delve into detailed spectroscopic analysis of ZIP, techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy could be employed to characterize its structure and interactions.
Q5: Does ZIP exhibit any catalytic properties?
A5: No, ZIP is not known to possess catalytic properties. It is designed as a pseudosubstrate inhibitor, meaning it mimics the substrate of PKMζ and competes for binding to the active site, thereby inhibiting the enzyme's activity.
Q6: What are the main applications of ZIP in research?
A6: Despite controversies surrounding its specificity, ZIP remains a valuable tool in neuroscience research. Its primary applications include:
- Investigating the Role of aPKCs: Although not entirely specific to PKMζ, ZIP helps to understand the broader roles of aPKCs in synaptic plasticity, learning, and memory [, , , , ].
- Probing Memory Mechanisms: Studying the effects of ZIP on different memory tasks and brain regions provides insights into the molecular mechanisms underlying memory formation, consolidation, and retrieval [, , , , , , , , , , , , ].
- Developing Potential Therapeutic Strategies: Understanding how ZIP disrupts memory processes, even through alternative mechanisms, could offer insights for developing novel therapeutic interventions for conditions involving maladaptive memories, such as PTSD or addiction [, ].
Q7: Has computational chemistry been used to study ZIP and its interactions?
A7: While the provided papers primarily rely on experimental approaches, computational techniques like molecular docking and molecular dynamics simulations could provide valuable insights into ZIP's binding modes with potential targets, including PKMζ and other proteins like p62.
Q8: What are the limitations of using ZIP as a research tool?
A8: Key limitations of ZIP include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)


![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)
![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)
